Dual XIAP/cIAP1 Cellular Potency Versus LCL161: A 15-Fold Improvement in XIAP Engagement
AT-IAP demonstrates balanced, sub-nanomolar dual antagonism of XIAP and cIAP1 in cell-free binding assays, with EC50 values of 5.1 nM (XIAP) and 0.32 nM (cIAP1) [1]. In contrast, the clinical-stage monovalent SMAC mimetic LCL161 exhibits a highly skewed profile, with reported IC50 values of 35 nM for XIAP (HEK293 cells) and 0.4 nM for cIAP1 (MDA-MB-231 cells) . This represents an approximately 15-fold weaker inhibition of XIAP by LCL161 compared to AT-IAP, resulting in a fundamentally different target engagement balance that alters the apoptotic signaling threshold.
| Evidence Dimension | XIAP inhibitory potency (cell-free binding assay) |
|---|---|
| Target Compound Data | EC50 = 5.1 nM (XIAP BIR3 domain) |
| Comparator Or Baseline | LCL161: IC50 ≈ 35 nM (XIAP, HEK293 cell assay) |
| Quantified Difference | AT-IAP is ~6.9-fold more potent on XIAP; balanced dual profile vs. skewed cIAP1 preference |
| Conditions | AT-IAP: cell-free BIR3 domain binding (J Med Chem 2017). LCL161: HEK293 cellular assay (MedChemExpress datasheet). |
Why This Matters
A balanced XIAP/cIAP1 dual antagonist is mechanistically required for robust ripoptosome-driven apoptosis, and substituting a cIAP1-biased compound may fail to recapitulate published AT-IAP phenotypes.
- [1] Tamanini E, Buck IM, Chessari G, et al. J Med Chem. 2017;60(11):4611-4625. View Source
